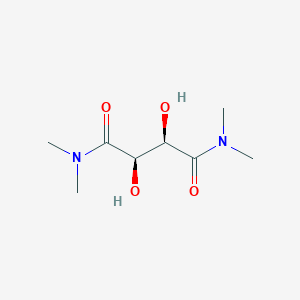

N,N,N',N'-Tetramethyl-L-tartramide

Descripción general

Descripción

N,N,N’,N’-Tetramethyl-L-tartramide is an organic compound with the molecular formula C8H16N2O4. It is a white to off-white crystalline solid that is slightly soluble in water and ethanol. This compound is primarily used in organic synthesis and as a ligand for chiral catalysts, promoting asymmetric catalytic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-L-tartramide can be synthesized by reacting L-tartaric acid with dimethylamine. The reaction involves dissolving L-tartaric acid under acidic conditions and adding an excess amount of dimethylamine. The product is then obtained through distillation and purification .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-L-tartramide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the product is often purified using advanced techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: N,N,N’,N’-Tetramethyl-L-tartramide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides and acids.

Reduction: Reduction reactions can convert it into simpler amines and alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamide groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides and acids.

Reduction: Amines and alcohols.

Substitution: Various substituted amides and derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TMT has garnered attention for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. A notable study demonstrated its use as a carrier for doxorubicin (DOX), an anticancer drug. The incorporation of TMT into nanoparticles improved the drug's therapeutic efficacy while reducing side effects associated with traditional delivery methods .

Chiral Auxiliary in Asymmetric Synthesis

TMT serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to stabilize transition states during reactions has been exploited in various synthetic methodologies, including allylboration reactions . For instance, it has been used to synthesize complex molecules with high stereocontrol.

Organic Synthesis

In organic chemistry, TMT is utilized for the preparation of various derivatives and complex molecules. Its structure allows for easy modification, making it a valuable building block in the synthesis of more intricate organic compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of N,N,N’,N’-Tetramethyl-L-tartramide involves its role as a ligand in chiral catalysts. It forms complexes with transition metals, which can effectively control the stereoselectivity in the synthesis of compounds. This allows for the production of chiral molecules with high enantiomeric purity .

Comparación Con Compuestos Similares

- N,N,N’,N’-Tetramethyl-D-tartramide

- N,N,N’,N’-Tetramethyl-L-tartaric acid diamide

- N,N,N’,N’-Tetramethylsuccinamide

Comparison: N,N,N’,N’-Tetramethyl-L-tartramide is unique due to its specific stereochemistry, which makes it particularly effective as a chiral ligand. Compared to its analogs, it offers better control over stereoselectivity in asymmetric synthesis, making it a preferred choice in the production of chiral compounds .

Actividad Biológica

N,N,N',N'-Tetramethyl-L-tartramide (TMT) is a synthetic compound derived from L-tartaric acid, notable for its potential biological activities. This article explores the biological properties of TMT, including its chemical structure, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TMT has the molecular formula and a molecular weight of 204.224 g/mol. It is characterized by a tetramethyl substitution on the amide nitrogen atoms of the tartramide structure. The compound is a white to off-white solid with a melting point ranging from 184°C to 186°C and a boiling point of approximately 404.8°C at standard atmospheric pressure .

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O4 |

| Molecular Weight | 204.224 g/mol |

| Density | 1.236 g/cm³ |

| Melting Point | 184-186 °C |

| Boiling Point | 404.8 °C |

Enzyme Inhibition

TMT may also influence enzymatic activity related to metabolic processes. For example, some amides have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, compounds can enhance insulin secretion and improve glycemic control, which is crucial for managing diabetes . Although direct evidence for TMT's effect on DPP-IV is lacking, its structural characteristics warrant further investigation.

Case Studies

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of L-tartaric acid noted the successful preparation of TMT through selective amidation reactions. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity . This foundational work lays the groundwork for exploring TMT's biological activities.

Case Study 2: Potential in Drug Development

Another study examined the potential of tartramide derivatives in drug development, highlighting their ability to modulate biological pathways involved in inflammation and cancer progression. Researchers postulated that TMT could serve as a lead compound for developing new therapeutics targeting these pathways .

Future Directions

Given the preliminary insights into TMT's biological activity, future research should focus on:

- In vitro and in vivo Studies : Conducting detailed pharmacological studies to evaluate TMT's efficacy against specific bacterial strains and its impact on metabolic enzymes like DPP-IV.

- Mechanistic Studies : Investigating the mechanisms through which TMT exerts its effects at the cellular level, particularly concerning enzyme inhibition and antimicrobial action.

- Clinical Trials : If preclinical studies yield promising results, advancing TMT into clinical trials could elucidate its therapeutic potential in treating metabolic disorders or infections.

Propiedades

IUPAC Name |

(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYDYHRBODKVEL-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.